(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxy-5-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-7-8-16(22-2)15(9-12)20-11-13(10-19)18-21-14-5-3-4-6-17(14)23-18/h3-9,11,20H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGVSAWJZDKKA-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. The compound's structure, featuring a benzothiazole moiety, is known to enhance biological activity through various mechanisms of action.
The molecular formula of the compound is C18H15N3OS, with a molecular weight of 321.4 g/mol. Its structural characteristics include:
- IUPAC Name : (E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxy-5-methylanilino)prop-2-enenitrile
- Canonical SMILES : CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3S2
Antitumor Activity
Recent studies have demonstrated that compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These findings suggest that the compound can inhibit cell proliferation effectively, especially in two-dimensional cultures compared to three-dimensional models .
The proposed mechanism for the antitumor activity includes:
- DNA Binding : The compound is believed to intercalate within the minor groove of DNA, inhibiting DNA-dependent enzymes essential for cancer cell proliferation.
- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to its antitumor properties, (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile has demonstrated antimicrobial activity against various pathogens. The effectiveness varies depending on the specific structure and substituents present on the benzothiazole ring.
Case Studies
A study investigated a series of benzothiazole derivatives for their biological activities, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[substituted phenyl]prop-2-enenitriles. The results indicated that modifications on the phenyl rings significantly affected both antitumor and antimicrobial activities:
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| Compound A (similar structure) | High | Moderate |
| Compound B (different substituent) | Moderate | High |
These studies highlight the importance of structural variations in enhancing biological efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 322.4 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, and a prop-2-enenitrile group that contributes to its reactivity and potential as a pharmaceutical agent. The compound exhibits a specific configuration that enhances its interaction with biological targets.
Pharmacological Applications
Research indicates that benzothiazole derivatives, including (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile, possess various pharmacological properties:
- Antitumor Activity : Studies have shown that compounds containing the benzothiazole structure can inhibit tumor growth. They may act by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : Benzothiazole derivatives are reported to exhibit antibacterial and antifungal activities. This makes them candidates for developing new antimicrobial agents .
- Analgesic Effects : Some studies suggest that these compounds may have pain-relieving properties, which could be beneficial in developing new analgesics .
- Anticonvulsant Activity : Research has demonstrated the anticonvulsant potential of benzothiazole derivatives, indicating their utility in treating epilepsy and related disorders .
Case Studies
Several studies have highlighted the effectiveness of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile in various applications:
Antitumor Research
A study conducted on the compound's ability to inhibit cancer cell lines showed promising results with significant reductions in cell viability at certain concentrations. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting further exploration for cancer therapeutics.
Antimicrobial Studies
In vitro tests against several bacterial strains demonstrated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The findings support its potential as a lead compound for developing new antibiotics.
Neuropharmacology
Preclinical trials investigating the anticonvulsant properties indicated that this compound could effectively reduce seizure frequency in animal models. This positions it as a candidate for further development in treating epilepsy.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Additions to the α,β-Unsaturated Nitrile System
The acrylonitrile group enables nucleophilic attack at the β-carbon, facilitated by electron withdrawal from the nitrile and benzothiazole groups.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Michael Addition | Thiols in basic ethanol | Thioether adducts | 65–78% | |
| Organometallic Add | Grignard reagents (e.g., MeMgBr) | β-Substituted nitriles | 52% |
-
Mechanism : Conjugation stabilizes the transition state, directing nucleophiles to the β-position.
-
Applications : Used to synthesize derivatives for biological screening.
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.
| Conditions | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| H₂SO₄ (20%), reflux | - | Carboxylic acid derivative | Requires 12–24 hr | |
| NaOH (aq), H₂O₂ | Phase-transfer | Amide intermediate | Faster than acid hydrolysis |
-
Relevance : Hydrolyzed products show enhanced solubility for pharmacological studies.
Metal Complexation
The benzothiazole nitrogen and aniline amino group act as bidentate ligands for transition metals, forming stable complexes.
| Metal Ion | Ligand Sites | Complex Structure | Biological Activity (MIC, μM) | Source |
|---|---|---|---|---|
| Cu(II) | N (benzothiazole), N (aniline) | Octahedral geometry | Antibacterial: 3.2–5.1 | |
| Co(II) | N, N | Distorted tetrahedral | Antifungal: 4.8–6.3 | |
| Ni(II) | N, N | Square planar | Cytotoxic: IC₅₀ = 7.5 μM |
-
Key Insight : Cu(II) complexes exhibit superior antibacterial activity compared to the free ligand.
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole moiety undergoes electrophilic substitution at the 5- and 7-positions due to electron-rich sulfur and nitrogen atoms.
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5 | 5-Nitrobenzothiazole derivative | 70% | |
| Sulfonation | ClSO₃H, 60°C | 7 | 7-Sulfonic acid derivative | 58% |
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes or ketones.
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, reflux | Schiff base with imine linkage | Anticancer screening | |
| Acetylacetone | Glacial acetic acid | β-Diketone hybrid | Chelation studies |
-
Notable Finding : Schiff bases exhibit improved stability in physiological pH.
6.
Comparison with Similar Compounds
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(Dimethylamino)prop-2-enenitrile
Key Features :
- Structure: Dimethylamino group instead of substituted aniline.
- Synthesis : Reacts 1,3-benzothiazol-2-yl acetonitrile with dimethylformamide-dimethyl acetal in acetic acid (88% yield) .
- Crystallography: Planar geometry with π-π stacking (3.75 Å between thiazole rings). No classical hydrogen bonds .
- Properties : Melting point 441–443 K. Exhibits antifungal, antibacterial, and antitumor activities .
Comparison :
- The dimethylamino group is less sterically hindered but lacks hydrogen-bonding capability, unlike the (2-methoxy-5-methylphenyl)amino group.
- Lower molecular weight (C₁₃H₁₂N₃S vs. C₁₈H₁₅N₃OS) may improve solubility but reduce target specificity.
(2E)-3-(4-{[6-(1,3-Benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile
Key Features :
Comparison :
- Higher molecular weight (C₂₅H₁₈N₈S) may limit bioavailability compared to the target compound.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Key Features :
Comparison :
- Nitro groups may confer redox activity or toxicity, unlike the methoxy/methyl groups in the target compound.
- Fluorine improves metabolic stability but could reduce solubility .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , but the substituted aniline may require optimized coupling conditions to avoid steric hindrance.
- Bioactivity: The methoxy and methyl groups could enhance CNS penetration compared to dimethylamino or nitro analogs .
- Crystallography: Unlike the dimethylamino analog, the target compound’s aniline group may enable hydrogen bonding, influencing crystal packing and solubility .
Q & A
Q. Optimization Tips :
- Solvent Choice : DMF enhances coupling efficiency but may require post-reaction purification via column chromatography.
- Catalysts : Palladium or copper catalysts improve yields in cross-coupling steps .
- Yield Monitoring : Use TLC or HPLC to track reaction progress and adjust time/temperature .
Basic: How is the structural integrity of this compound confirmed after synthesis?
Answer :
Critical characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (expected [M+H]⁺ ~350–360) and fragmentation patterns .
- X-ray Crystallography : Resolve π-π stacking interactions (e.g., 3.7 Å between benzothiazole rings) and planar conformation .
Advanced: What strategies address contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?
Answer :
Discrepancies often arise from:
Q. Mitigation :
- Standardize protocols using guidelines like NCI-60 for anticancer screening.
- Validate target engagement via SPR or ITC to correlate bioactivity with binding affinity .
Advanced: How does the methoxy-methylphenyl group influence this compound’s mechanism of action?
Answer :
The 2-methoxy-5-methylphenyl moiety contributes to:
- Lipophilicity : LogP ~3.5–4.0 enhances membrane permeability .
- Target Binding : Methoxy groups form hydrogen bonds with kinase ATP pockets (e.g., EGFR), while methyl groups stabilize hydrophobic interactions .
- Metabolic Resistance : Methoxy groups reduce oxidative metabolism, improving pharmacokinetics in vivo .
Q. Experimental Validation :
- SAR Studies: Compare activity of analogs lacking the methoxy/methyl groups (IC₅₀ increases 5–10×) .
- Docking Simulations: Use AutoDock Vina to model interactions with tyrosine kinases .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer :
Challenges :
Q. Solutions :
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .
- LC Conditions : Use a reverse-phase C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) .
- Internal Standards : Deuterated analogs (e.g., d₃-methoxy derivative) improve quantification accuracy .
Advanced: How can computational methods predict the reactivity of the nitrile group in downstream modifications?
Q. Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict sites for nucleophilic attack .
- Reactivity Screening : Simulate reactions with amines/thiols using Gaussian09 to identify optimal pH and solvent (e.g., EtOH at pH 8–9) .
- Mechanistic Insights : The nitrile’s electron-withdrawing effect stabilizes transition states in Michael additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
